molecular formula C21H20N2O4 B4918938 N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide

Cat. No.: B4918938
M. Wt: 364.4 g/mol
InChI Key: GUSQEBLKUHAKOU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group, an isoindole moiety, and a methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach might include:

    Acylation Reaction: Starting with 4-acetylphenylamine, an acylation reaction can be performed using an appropriate acylating agent to introduce the acetyl group.

    Formation of Isoindole Moiety: The next step could involve the formation of the isoindole ring through a cyclization reaction, possibly using phthalic anhydride under acidic or basic conditions.

    Amide Bond Formation: Finally, the methylbutanamide chain can be introduced through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The isoindole moiety can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced isoindole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The acetylphenyl group could facilitate binding to hydrophobic pockets, while the isoindole moiety might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide: shares similarities with other amide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetylphenyl group and the isoindole moiety provides a unique scaffold for further chemical modifications and exploration.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-12(2)18(19(25)22-15-10-8-14(9-11-15)13(3)24)23-20(26)16-6-4-5-7-17(16)21(23)27/h4-12,18H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSQEBLKUHAKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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